(NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine

Description

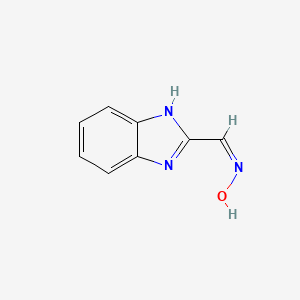

(NZ)-N-(1H-Benzimidazol-2-ylmethylidene)hydroxylamine is a hydroxylamine derivative featuring a benzimidazole core substituted with a hydroxylamine group. Benzimidazoles are heterocyclic aromatic compounds known for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties .

Properties

Molecular Formula |

C8H7N3O |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

(NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C8H7N3O/c12-9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5,12H,(H,10,11)/b9-5- |

InChI Key |

JGYPHAQVSRTBJA-UITAMQMPSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)/C=N\O |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C=NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine typically involves the reaction of benzimidazole derivatives with hydroxylamine. One common method involves the condensation of 2-formylbenzimidazole with hydroxylamine hydrochloride under acidic conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzimidazole ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction could produce benzimidazole-2-methylamine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives, including (NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine, exhibit significant antimicrobial properties. A study synthesized a series of compounds based on the benzimidazole framework and evaluated their in vitro antimicrobial activity against various pathogens. The findings indicated that certain derivatives showed promising results against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Several studies have reported that benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival. For instance, compounds derived from benzimidazole have been shown to inhibit specific kinases involved in cancer progression, such as RET kinase, making them candidates for targeted cancer therapies .

Enzyme Inhibition

Protein Kinase Inhibition

The ability of this compound to inhibit protein kinases is a significant area of research. Protein kinases play crucial roles in cellular signaling and are often implicated in cancer and other diseases characterized by uncontrolled cell growth. Compounds that can selectively inhibit these enzymes may provide therapeutic benefits in treating various malignancies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the hydroxylamine group can participate in redox reactions, modulating the oxidative state of biological systems .

Comparison with Similar Compounds

Key Observations:

Benzimidazole Core :

- The benzimidazole moiety is a common feature in antimicrobial and antiparasitic agents. For example, N-(1H-benzimidazol-2-yl)nitramide shows enhanced activity compared to unsubstituted benzimidazole due to the electron-withdrawing nitramide group .

- In contrast, (R)-1-(1H-Benzimidazol-2-YL)ethylamine HCl leverages chirality for selective interactions in asymmetric synthesis and targeted therapies .

Hydroxylamine Group: Hydroxylamine derivatives, such as N-(2-methoxyphenyl)hydroxylamine, exhibit redox cycling and CYP-mediated metabolism, forming metabolites like o-aminophenol and o-nitrosoanisole . This suggests that (NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine may similarly participate in redox reactions or enzymatic transformations. Difluorophenyl analogs (e.g., (NZ)-N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine) demonstrate improved stability and binding affinity due to fluorine substituents .

Substituent Effects :

- Electron-withdrawing groups (e.g., nitramide in ) enhance reactivity, while bulky or chiral groups (e.g., ethylamine in ) improve target specificity.

Key Findings:

- Antimicrobial Activity : Benzimidazole derivatives generally exhibit strong antimicrobial properties, as seen in N-(1H-benzimidazol-2-yl)nitramide . The hydroxylamine group may further enhance this via redox-mediated disruption of microbial pathways.

- Anticancer Potential: Hydroxylamine’s redox activity could modulate oxidative stress in cancer cells. For example, (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine shows antitumor activity through enzyme inhibition and metal chelation .

- Metabolic Stability : Compounds like N-(2-methoxyphenyl)hydroxylamine undergo CYP1A/2E1-mediated metabolism, suggesting that structural modifications (e.g., fluorination) could improve metabolic stability in the target compound .

Biological Activity

(NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities based on recent research findings.

Structure and Synthesis

The structure of this compound features a benzimidazole ring, which is a common scaffold in medicinal chemistry due to its ability to interact with biological targets. The synthesis typically involves condensation reactions that yield hydroxylamine derivatives, which can be further modified to enhance their biological activity.

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, in cancer therapy. The compound has shown significant cytotoxicity against various cancer cell lines. For instance, a study reported that compounds with similar structures exhibited IC50 values in the low micromolar range against breast and colon carcinoma cells, indicating strong antiproliferative effects .

Table 1: Anticancer Activity of Related Benzimidazole Compounds

Antibacterial Activity

Benzimidazole derivatives have also been evaluated for their antibacterial properties. For example, this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus, with MIC values indicating stronger efficacy compared to standard antibiotics like tetracycline .

Table 2: Antibacterial Activity of Benzimidazole Derivatives

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular processes such as DNA replication and protein synthesis. The presence of the hydroxylamine group may facilitate interactions with nucleophiles in biological systems, leading to cytotoxic effects in cancer cells and inhibition of bacterial growth.

Case Studies

Several case studies have investigated the biological activity of related benzimidazole compounds:

- Study on Anticancer Properties : A study assessed the efficacy of various benzimidazole derivatives against a panel of cancer cell lines, revealing that those with specific substitutions on the benzimidazole ring exhibited enhanced cytotoxicity compared to non-substituted variants .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of synthesized benzimidazole derivatives, demonstrating that modifications to the benzimidazole structure significantly influenced their activity against both Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.